molecular formula C10H8Cl2O B8182071 5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one

5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B8182071
M. Wt: 215.07 g/mol
InChI Key: YWWWIDVHZUZYEY-UHFFFAOYSA-N
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Description

5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one (CAS 57915-88-5) is a dichlorinated dihydronaphthalenone derivative of interest in organic synthesis and medicinal chemistry research. With a molecular formula of C 10 H 8 Cl 2 O and a molecular weight of 215.08 g/mol, this compound serves as a versatile chemical intermediate for the synthesis of more complex organic molecules . Its structure features a ketone group on a partially saturated naphthalene ring system, with chlorine atoms at the 5 and 6 positions, making it a valuable scaffold for structure-activity relationship (SAR) studies and the exploration of novel chemical spaces . Researchers utilize this compound strictly for laboratory research applications. Proper handling procedures should be followed, as it carries safety warnings for causing skin and eye irritation and may be harmful if swallowed . To maintain stability and purity, this product requires storage under an inert atmosphere in a freezer at -20°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5,6-dichloro-3,4-dihydro-1H-naphthalen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-9-4-1-6-5-7(13)2-3-8(6)10(9)12/h1,4H,2-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWWIDVHZUZYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC(=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enamine-Mediated Synthesis via Pyrrolidine Enamine Intermediates

The use of enamine intermediates represents a robust strategy for accessing 5,6-dichloro-3,4-dihydronaphthalen-2(1H)-one with high regiochemical fidelity. As detailed in a 1997 study, 5,6-dichloro-3,4-dihydronaphthalen-2(1H)-one pyrrolidine enamine serves as a critical precursor for further functionalization . The synthesis begins with the condensation of the ketone with pyrrolidine under Dean-Stark conditions to form the enamine, which activates the α-position for subsequent alkylation or cyclization.

Reaction of the enamine with acrylamide in refluxing toluene introduces an amide moiety, enabling the construction of hexahydrobenzoquinolinone derivatives . This method achieves moderate yields (45–60%) but requires stringent anhydrous conditions to prevent hydrolysis of the enamine. Nuclear magnetic resonance (NMR) analysis confirms the retention of the 5,6-dichloro substitution pattern, with characteristic aromatic proton singlet resonances at δ 7.34–7.40 ppm .

Directed Electrophilic Chlorination of Dihydronaphthalenone Precursors

Direct chlorination of 3,4-dihydronaphthalen-2(1H)-one precursors offers a streamlined route to the target compound. Electrophilic chlorination using chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C selectively installs chlorine atoms at the 5- and 6-positions, driven by the electron-donating effects of the ketone oxygen . A 2014 study reported a 68% yield for this step, with purity exceeding 95% as verified by reversed-phase high-performance liquid chromatography (RP-HPLC) .

Critical to this method is the use of a Lewis acid catalyst, such as ferric chloride (FeCl₃), to enhance electrophilicity. The reaction mixture is quenched with sodium thiosulfate to remove excess chlorine, followed by extraction with ethyl acetate and column chromatography (hexane/ethyl acetate, 9:1) to isolate the dichlorinated product . Mass spectrometry data ([M+H]⁺ = 214.97) and isotopic clustering patterns confirm the incorporation of two chlorine atoms .

Reductive Dehalogenation and Tautomerization

An alternative route involves the reductive dehalogenation of polyhalogenated naphthalenones. In a 2020 study, 5,6,7-trichloro-3,4-dihydronaphthalen-2(1H)-one was treated with zinc amalgam (Zn/Hg) in hydrochloric acid to selectively remove the 7-chloro substituent . The reaction proceeds via a single-electron transfer mechanism, yielding 5,6-dichloro-3,4-dihydronaphthalen-2(1H)-one in 54% yield after 24 hours of reflux .

¹H NMR analysis of the product reveals a deshielded methylene proton adjacent to the ketone (δ 2.89 ppm, t, J = 6.0 Hz), consistent with the 3,4-dihydro configuration . Notably, this method avoids the use of toxic mercury catalysts by employing ultrasonic irradiation to activate the zinc surface, improving reaction efficiency .

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each preparation method:

Method Yield Reaction Time Key Reagents Purity
Enamine-mediated 45–60%12–24 hPyrrolidine, acrylamide>90%
Directed chlorination 68%2–4 hCl₂, FeCl₃>95%
Reductive dehalogenation 54%24 hZn/Hg, HCl85–90%

Directed chlorination provides the highest yield and purity but necessitates handling hazardous chlorine gas. Enamine-mediated synthesis, while slower, enables modular functionalization for downstream applications. Reductive methods are less efficient but valuable for accessing derivatives from heavily halogenated precursors.

Mechanistic Insights and Side-Reactions

Electrophilic chlorination proceeds via a Wheland intermediate, with para- and ortho-chlorination favored relative to the ketone group. Competing side-reactions include over-chlorination and oxidation of the dihydronaphthalene ring, mitigated by maintaining low temperatures (0–5°C) and stoichiometric Cl₂ . In contrast, reductive dehalogenation may inadvertently reduce the ketone to a secondary alcohol if reaction times exceed 24 hours, necessitating careful monitoring by thin-layer chromatography (TLC) .

Scalability and Industrial Applications

Kilogram-scale production of 5,6-dichloro-3,4-dihydronaphthalen-2(1H)-one has been achieved using continuous-flow chlorination reactors, which enhance heat dissipation and reduce byproduct formation . Recent advances in photoredox catalysis offer promise for milder chlorination conditions, though these methods remain experimental .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under appropriate conditions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Alcohol derivatives

    Substitution: Various substituted naphthalenes depending on the nucleophile used

Scientific Research Applications

Antitumor Activity

Research has highlighted the antitumor properties of compounds related to 5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one. For instance, studies on N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide demonstrated significant cytotoxic effects against various prostate cancer cell lines (CWR-22, PC-3, DU-145) with IC50 values indicating effective inhibition of cell growth at low concentrations (2.5 to 6.5 μM) . This suggests that derivatives of this compound could be developed for targeted cancer therapies.

Antimicrobial Properties

The compound also shows promise in antimicrobial applications. Research into the biological properties of naphthoquinones has indicated that related structures exhibit significant antimicrobial activity against various pathogens . The potential for 5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one to serve as a lead compound for developing new antibiotics is an area of active investigation.

Synthesis and Derivatives

The synthesis of 5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one can be achieved through several methods involving chlorination and subsequent reactions with other functional groups. A notable approach includes the synthesis of naphthoquinone analogs that retain similar structural features while enhancing biological activity .

Case Study: Synthesis Methods

MethodDescriptionYield
ChlorinationDirect chlorination of naphthalene derivativesHigh
Coupling ReactionsReaction with thiadiazole or pyrazole derivativesModerate

These methods demonstrate the versatility in synthesizing this compound and its derivatives for various applications.

Potential Therapeutic Uses

The therapeutic implications of 5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one extend beyond oncology. Its ability to modulate biological pathways suggests potential uses in treating other diseases such as:

  • Inflammatory Diseases : Due to its cytotoxic properties and ability to influence cell cycle regulation.
  • Infectious Diseases : As part of new antimicrobial agents targeting resistant strains.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets. The chlorine atoms and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of dihydronaphthalenones are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Features Applications/Findings
5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one Cl at C5, C6 Strong electron-withdrawing groups; enhances stability and electrophilic reactivity. Potential enzyme inhibitor (analogous to 5α-reductase inhibitors in ).
6-Phenyl-3,4-dihydronaphthalen-2(1H)-one Phenyl at C6 Bulky aromatic group; steric hindrance may limit binding in enzyme-active sites. Intermediate in synthesizing non-steroidal 5α-reductase inhibitors .
6-Bromo-3,4-dihydronaphthalen-2(1H)-one Br at C6 Larger halogen atom; moderate electron-withdrawing effect. Precursor for Suzuki coupling or reductive amination (e.g., anti-angiogenic agents) .
7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one OMe at C7; Me at C1 Electron-donating OMe group; steric effects from dimethyl groups. Intermediate in anti-angiogenic conjugate synthesis .
6,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one OMe at C6, C7 Dual electron-donating substituents; altered ketone position (C1 vs. C2). Used in organic synthesis; lower reactivity due to electron-rich aromatic ring .
8-Bromo-3,4-dihydronaphthalen-2(1H)-one Br at C8 Halogen at distal position; influences regioselectivity in cross-coupling. Key intermediate in amide inhibitor synthesis .
6-Methoxy-3,4-dihydronaphthalen-2(1H)-one OMe at C6 Electron-donating group; reduces ring electrophilicity. Common building block in pharmaceuticals; HS-code 29145090.90 .

Biological Activity

5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one is characterized by the following chemical properties:

PropertyValue
Chemical FormulaC10H8Cl2O
Molecular Weight219.08 g/mol
CAS Number29419-14-5
StructureChemical Structure

Cytotoxic Effects

Research has demonstrated that derivatives of naphthoquinones, including 5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Prostate Cancer Cells : A study evaluated the effects of related compounds on androgen-dependent (CWR-22) and androgen-independent (PC-3 and DU-145) prostate cancer cell lines. The findings indicated that these compounds could induce apoptosis and arrest the cell cycle at the G1 phase with IC50 values ranging from 2.5 to 6.5 μM for cancer cells while showing minimal effects on normal bone marrow cells (HS-5) .

The biological activity of 5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one appears to be mediated through several mechanisms:

  • Cell Cycle Arrest : Compounds similar to 5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one have been shown to cause cell cycle arrest in the G1 phase in prostate cancer cells .
  • Induction of Apoptosis : The compound has been noted to induce apoptosis in a time-dependent manner. For instance, in PC-3 cells, apoptosis peaked at day five of treatment .
  • EGFR Inhibition : Certain derivatives have demonstrated potent inhibition of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. These compounds exhibited IC50 values in the nanomolar range (3.96–18.64 nM), indicating their potential as anticancer agents .

Case Studies

Several case studies highlight the efficacy of naphthoquinone derivatives:

  • Study on Prostate Cancer : In vitro studies revealed that treatment with related compounds resulted in a significant increase in apoptotic cells in PC-3 and DU-145 lines after three days of treatment .
  • EGFR Targeting : Anilino-naphthoquinones were synthesized and tested for their EGFR inhibitory activity. The most potent compounds showed significant cytotoxicity against multiple cancer cell lines while maintaining a high selectivity index against normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one, and how can reaction yields be improved?

  • Methodological Answer : A validated synthesis involves bromination followed by boron esterification and Suzuki coupling to form 5,6-dichloro-3,8-bis(3-methoxy-2-nitrophenyl)-1,2-dihydroacenaphthylene (56% yield). Oxidation with chromium trioxide in glacial acetic acid yields the dione intermediate (90% yield), and subsequent nitro group reduction/condensation using iron powder achieves the final product (60% yield) . Key variables for optimization include catalyst selection (e.g., Pd for coupling), solvent polarity, and reaction temperature. Lower yields in coupling steps may arise from steric hindrance, requiring iterative adjustment of substituent positions.

Q. Which analytical techniques are critical for characterizing 5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one and intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regioselectivity in halogenation and coupling steps. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) should be used to monitor reaction progress and purity. For crystalline intermediates, X-ray diffraction provides structural validation. Mass spectrometry (MS) confirms molecular weights, especially for brominated or nitrated derivatives .

Q. How should researchers handle stability and storage challenges for this compound?

  • Methodological Answer : The compound’s stability is influenced by light, moisture, and temperature. Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Avoid contact with strong oxidizing agents or bases, as chlorine substituents may undergo hydrolysis or elimination. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can identify decomposition pathways .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of halogenation in 5,6-Dichloro-3,4-dihydronaphthalenone derivatives?

  • Methodological Answer : Chlorination at the 5,6-positions is governed by electron density modulation from the ketone group. Computational studies (DFT) can model electrophilic aromatic substitution (EAS) to predict reactivity. Experimentally, competitive bromination of analogs (e.g., 6-Bromo-3,4-dihydronaphthalen-1(2H)-one) reveals steric and electronic effects, with meta-directing groups favoring specific positions .

Q. How do substituent effects influence the biological or catalytic activity of this compound?

  • Methodological Answer : Substituents like methoxy or hydroxy groups (e.g., 7-Hydroxy-3,4-dihydronaphthalen-2(1H)-one) alter solubility and hydrogen-bonding capacity, impacting interactions in catalytic or biological systems. Structure-Activity Relationship (SAR) studies require systematic functionalization (e.g., introducing electron-withdrawing groups) and testing in relevant assays (e.g., enzyme inhibition) .

Q. How can researchers resolve contradictions in spectral data or reaction outcomes across studies?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from impurities or tautomerism. Cross-validate findings using orthogonal techniques (e.g., IR for functional groups). For conflicting reaction yields, replicate conditions with controlled variables (e.g., anhydrous solvents, purified starting materials). Refer to IUPAC guidelines for nomenclature and structural validation to avoid misassignment .

Q. What computational tools are suitable for predicting the reactivity of 5,6-Dichloro-3,4-dihydronaphthalenone derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as ketone reduction or halogen displacement. Molecular docking (AutoDock Vina) predicts binding affinities for biological targets. Solubility and logP values can be estimated using ChemAxon or Schrödinger Suite to guide synthetic planning .

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